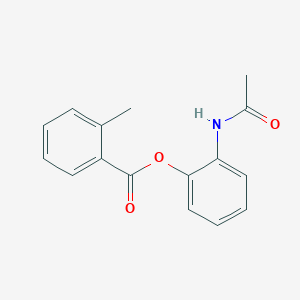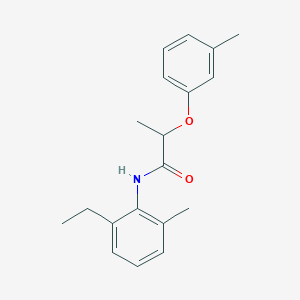![molecular formula C25H28N2O4S B250153 N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B250153.png)
N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide, also known as EIPA, is a compound that has been widely studied in the field of pharmacology due to its potential therapeutic applications. EIPA is a small molecule inhibitor that targets the activity of the Na+/H+ exchanger (NHE), a protein that plays a crucial role in the regulation of pH and ion homeostasis in cells.
Mecanismo De Acción
N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide works by inhibiting the activity of the Na+/H+ exchanger (NHE), a protein that plays a crucial role in the regulation of pH and ion homeostasis in cells. By inhibiting the activity of NHE, N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide can alter the pH and ion concentration in cells, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, reduce inflammation, and prevent viral replication. N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide has also been shown to improve cardiovascular function, reduce oxidative stress, and improve lung function in patients with cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can easily penetrate cells and tissues, making it a useful tool for studying cellular processes. N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide is also relatively stable and easy to synthesize. However, there are some limitations to using N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide in lab experiments. It can have off-target effects on other proteins, leading to potential complications in interpreting results. Additionally, N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide. One potential area of study is its use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide has been shown to have neuroprotective effects in animal models, suggesting that it may have potential as a therapeutic agent for these conditions. Another area of study is the development of more specific NHE inhibitors that can target specific isoforms of the protein, potentially reducing off-target effects. Additionally, further research is needed to understand the long-term effects of N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide on cellular processes and its potential for use in clinical settings.
Métodos De Síntesis
N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of various organic compounds. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with ethylaniline to form N-(4-nitrobenzenesulfonyl)-N-ethylaniline. This compound is then reacted with 4-isopropylphenol to form N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide has been extensively studied in the field of pharmacology due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide has also been studied for its potential use in treating cardiovascular diseases, cystic fibrosis, and neurological disorders.
Propiedades
Fórmula molecular |
C25H28N2O4S |
|---|---|
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C25H28N2O4S/c1-4-27(22-8-6-5-7-9-22)32(29,30)24-16-12-21(13-17-24)26-25(28)18-31-23-14-10-20(11-15-23)19(2)3/h5-17,19H,4,18H2,1-3H3,(H,26,28) |
Clave InChI |
BSDMRXWFAKUFRX-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)C |
SMILES canónico |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-[(4-Methoxy-3-methylphenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B250071.png)
![2-chloro-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250072.png)

![N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B250075.png)
![N-benzyl-2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-N-methylbenzamide](/img/structure/B250076.png)
![N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B250077.png)

![2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250082.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)

![2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250092.png)
![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B250096.png)